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molecular formula C6H9ClO2 B8472958 (-)-6-Chloromethyltetrahydropyran-2-one

(-)-6-Chloromethyltetrahydropyran-2-one

Cat. No. B8472958
M. Wt: 148.59 g/mol
InChI Key: PKUDWYCCVNMVSF-UHFFFAOYSA-N
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Patent
US05292891

Procedure details

67.9 mg (0.492 mmol) of potassium carbonate were added to a mixture of 48.7 mg (0.328 mmol) of (-)-6-chloromethyltetrahydropyran-2-one obtained in Example 5 and 1 ml of methanol under water cooling, and the solution was then stirred for 30 minutes and further at room temperature for 5 hours. After distilling off with methanol, 10% hydrochloric acid was added to the resultant residue to neutralize the same, and it was then extracted with dichloromethane, followed by drying over anhydrous magnesium sulfate. The solvent was distilled off to obtain 35.4 mg (yield 75%) of pure (-)-methyl 5,6-epoxyhexanoate [a compound of the formula (6')] as the residue. The values of physical properties of this product were good and comparable to those of literature [M. Suzuki et al., Chem. Pharm. Bull., 38, 2381 (1990)].
Quantity
67.9 mg
Type
reactant
Reaction Step One
Quantity
48.7 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[K+].[K+].ClC[CH:9]1[O:14][C:13](=O)[CH2:12][CH2:11][CH2:10]1.[CH3:16]O>>[O:14]1[CH2:9][CH:13]1[CH2:12][CH2:11][CH2:10][C:1]([O:2][CH3:16])=[O:4] |f:0.1.2|

Inputs

Step One
Name
Quantity
67.9 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
48.7 mg
Type
reactant
Smiles
ClCC1CCCC(O1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was then stirred for 30 minutes and further at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off with methanol, 10% hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the resultant residue
EXTRACTION
Type
EXTRACTION
Details
was then extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1C(CCCC(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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